N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
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Overview
Description
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a complex organic compound that features multiple polyethylene glycol (PEG) chains, an azido group, and a Boc-protected amine. This compound is often used in bioconjugation and click chemistry due to its functional groups that allow for versatile chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid typically involves several steps:
PEGylation: The initial step involves the attachment of PEG chains to a core molecule. This is usually achieved through nucleophilic substitution reactions.
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Acid Formation: The final step involves the conversion of the terminal group to a carboxylic acid, typically using acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Copper(I) bromide (CuBr) in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA).
Major Products
Oxidation: Nitro-PEG derivatives.
Reduction: Amine-PEG derivatives.
Substitution: Triazole-PEG derivatives.
Scientific Research Applications
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is widely used in various fields:
Chemistry: Utilized in click chemistry for the synthesis of complex molecules.
Biology: Used in bioconjugation to attach biomolecules to surfaces or other molecules.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through the functional groups present:
Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.
PEG Chains: Enhance solubility and biocompatibility.
Boc-Protected Amine: Provides a site for further functionalization after deprotection.
Comparison with Similar Compounds
Similar Compounds
N-(Azido-PEG3)-N-(PEG2-NH2)-PEG3-acid: Lacks the Boc protection, making it more reactive but less stable.
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG2-acid: Shorter PEG chain, affecting solubility and biocompatibility.
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG4-acid: Longer PEG chain, potentially improving solubility but increasing molecular weight.
Uniqueness
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is unique due to its balanced PEG chain length, azido functionality, and Boc protection, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55N5O13/c1-29(2,3)47-28(38)31-6-12-41-18-16-39-10-4-26(35)34(8-14-43-20-24-45-22-17-40-11-5-27(36)37)9-15-44-21-25-46-23-19-42-13-7-32-33-30/h4-25H2,1-3H3,(H,31,38)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAMPVINRLXGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCC(=O)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55N5O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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